8-(3-hydroxyphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by the presence of a hydroxyl group on the phenyl ring, methyl groups on the imidazo ring, and a thiophene ring attached to the purine structure. The unique combination of these functional groups and rings imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiophene derivative and a purine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates, recycling of solvents, and stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced thiophene compounds, and substituted phenyl and thiophene derivatives. These products can have distinct chemical and biological properties, making them useful in various applications .
Scientific Research Applications
8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopurine derivatives and thiophene-containing molecules, such as:
Benzothiophene derivatives: Known for their antimicrobial and antioxidant properties.
Thiophene-based drugs: Such as suprofen and articaine, which have anti-inflammatory and anesthetic effects.
Uniqueness
What sets 8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE apart is its unique combination of functional groups and rings, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H15N5O3S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-(3-hydroxyphenyl)-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H15N5O3S/c1-21-16-15(17(26)22(2)19(21)27)23-10-13(14-7-4-8-28-14)24(18(23)20-16)11-5-3-6-12(25)9-11/h3-10,25H,1-2H3 |
InChI Key |
YNYQZDYQYLPBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC(=CC=C4)O)C5=CC=CS5 |
Origin of Product |
United States |
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